(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide
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Overview
Description
(3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazinoindole core, a chroman moiety, and several chiral centers, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide typically involves multiple steps, including the formation of the pyrazinoindole core, the introduction of the chroman moiety, and the incorporation of the chiral centers. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study the effects of specific structural features on biological activity. Its multiple chiral centers and functional groups make it an interesting subject for studying stereochemistry and its impact on biological interactions.
Medicine
In medicine, (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide has potential applications as a pharmaceutical agent. Its complex structure suggests it could interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structural features could impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide
- (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide
Uniqueness
The uniqueness of (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide lies in its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C34H44ClN5O4 |
---|---|
Molecular Weight |
622.2 g/mol |
IUPAC Name |
(3S,10aS)-8-chloro-2-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)butanoyl]amino]acetyl]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]-3,4,10,10a-tetrahydro-1H-pyrazino[1,2-a]indole-3-carboxamide |
InChI |
InChI=1S/C34H44ClN5O4/c1-3-26(36-2)32(41)38-31(21-9-5-4-6-10-21)34(43)40-19-24-18-22-17-23(35)13-14-28(22)39(24)20-29(40)33(42)37-27-15-16-44-30-12-8-7-11-25(27)30/h7-8,11-14,17,21,24,26-27,29,31,36H,3-6,9-10,15-16,18-20H2,1-2H3,(H,37,42)(H,38,41)/t24-,26-,27+,29-,31-/m0/s1 |
InChI Key |
XDBOAVJEQWZFNY-HDFVOGAFSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@@H]3CC4=C(N3C[C@H]2C(=O)N[C@@H]5CCOC6=CC=CC=C56)C=CC(=C4)Cl)NC |
Canonical SMILES |
CCC(C(=O)NC(C1CCCCC1)C(=O)N2CC3CC4=C(N3CC2C(=O)NC5CCOC6=CC=CC=C56)C=CC(=C4)Cl)NC |
Origin of Product |
United States |
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